AZD4573
描述
AZD4573 是一种高度选择性且有效的细胞周期蛋白依赖性激酶 9 (CDK9) 抑制剂。CDK9 是一种转录调节因子,也是各种癌症的潜在治疗靶点。 This compound 在临床前研究中显示出巨大潜力,尤其是在血液系统恶性肿瘤中,通过诱导癌细胞凋亡和随后的细胞死亡 .
科学研究应用
AZD4573 具有广泛的科学研究应用,特别是在以下领域:
化学: 用作工具化合物来研究 CDK9 抑制及其对转录调控的影响。
生物学: 用于研究了解 CDK9 在细胞周期调控和凋亡中的作用。
医学: 作为治疗血液系统恶性肿瘤(包括急性髓系白血病和多发性骨髓瘤)的潜在治疗剂进行研究。
作用机制
AZD4573 通过选择性抑制 CDK9 发挥作用,CDK9 通过磷酸化 RNA 聚合酶 II 调节转录延伸。这种抑制导致 MCL-1、BFL-1 和 c-MYC 等短寿命蛋白的下调,这些蛋白对于细胞存活至关重要。 这些蛋白的耗竭会在癌细胞中诱导凋亡,使 this compound 成为一种有效的抗肿瘤药物 .
生化分析
Biochemical Properties
AZD4573 interacts with CDK9, a serine/threonine kinase, which regulates transcription elongation by phosphorylating RNA polymerase II at serine 2 . The inhibition of CDK9 by this compound results in the downregulation of short-lived proteins such as MCL-1, BFL-1, and c-MYC, which are frequently overexpressed in hematologic tumors .
Cellular Effects
This compound has been shown to induce rapid cell death across a diverse panel of hematologic cancer cell lines . It causes a rapid dose- and time-dependent decrease in pSer2-RNAPII with concomitant loss of Mcl-1 and MYC mRNA and protein, resulting in caspase induction and loss of cell viability .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CDK9, leading to the suppression of MCL-1 and induction of apoptosis in hematologic cancer cells . This is achieved through the downregulation of multiple oncoproteins such as MYC, Mcl-1, JunB, PIM3, and deregulation of phosphoinotiside-3 kinase (PI3K) and senescence pathways .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. It demonstrates rapid induction of apoptosis and subsequent cell death broadly across hematologic cancer models in vitro . MCL-1 depletion in a dose- and time-dependent manner was identified as a major mechanism through which this compound induces cell death in tumor cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has shown antitumor effects associated with transient CDK9 inhibition in leukemia and lymphoma preclinical models . The study of these dosage effects is crucial for understanding the therapeutic window of this compound.
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the regulation of transcription elongation. By inhibiting CDK9, this compound modulates the expression of genes with short-lived transcripts and labile proteins .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the nucleus where it can interact with CDK9 and influence the transcription of genes .
准备方法
合成路线和反应条件
AZD4573 的合成涉及多个步骤,包括制备关键中间体及其随后的偶联。具体的合成路线和反应条件是专有的,没有公开详细披露。 已知该化合物是通过一系列化学反应合成的,确保了对 CDK9 的高选择性和效力 .
工业生产方法
This compound 的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 这将包括使用先进的化工技术和严格的质量控制措施,以商业规模生产该化合物 .
化学反应分析
反应类型
AZD4573 主要发生典型的与小分子抑制剂相关的反应,包括:
氧化: 该化合物可能在肝脏中发生氧化代谢。
还原: 还原反应可能在特定条件下发生,虽然不太常见。
常用试剂和条件
This compound 合成中常用的试剂包括有机溶剂、催化剂和用于引入官能团的特定试剂。 具体的条件取决于合成路线中的具体步骤 .
主要生成物
This compound 合成中生成的主要产物是最终的活性药物成分 (API) 本身。 副产物和中间体通常通过纯化步骤去除 .
相似化合物的比较
类似化合物
AZD5991: 另一种靶向 MCL-1 的抑制剂,通常与 AZD4573 联合使用以增强抗肿瘤活性。
Flavopiridol: 一种第一代 CDK 抑制剂,用作研究中的参考化合物。
独特性
This compound 由于其对 CDK9 的高度选择性和效力而脱颖而出,导致在血液肿瘤模型中快速诱导凋亡。 它能够下调 MCL-1 等关键生存蛋白,使其成为有希望的癌症治疗候选药物 .
属性
IUPAC Name |
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O2/c1-13(29)26-15-6-4-5-14(7-15)21(30)27-20-8-16(18(23)11-24-20)17-10-25-28-12-22(2,3)9-19(17)28/h8,10-11,14-15H,4-7,9,12H2,1-3H3,(H,26,29)(H,24,27,30)/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIWDYSJSPOOAR-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2057509-72-3 | |
Record name | AZD-4573 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2057509723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-4573 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5XSP3X68B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。